Ethyl 7-(4-chlorophenyl)-4,7-dioxoheptanoate
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Overview
Description
Ethyl 7-(4-chlorophenyl)-4,7-dioxoheptanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a 4-chlorophenyl group attached to a heptanoate chain with two keto groups at positions 4 and 7
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 7-(4-chlorophenyl)-4,7-dioxoheptanoate typically involves the esterification of 7-(4-chlorophenyl)-4,7-dioxoheptanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions: Ethyl 7-(4-chlorophenyl)-4,7-dioxoheptanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, forming alcohols.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 7-(4-chlorophenyl)-4,7-dioxoheptanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 7-(4-chlorophenyl)-4,7-dioxoheptanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chlorophenyl group and keto functionalities allows the compound to form hydrogen bonds and hydrophobic interactions with target molecules, influencing their activity and function.
Comparison with Similar Compounds
Ethyl 7-(4-bromophenyl)-4,7-dioxoheptanoate: Similar structure but with a bromine atom instead of chlorine.
Ethyl 7-(4-methylphenyl)-4,7-dioxoheptanoate: Contains a methyl group instead of chlorine.
Ethyl 7-(4-nitrophenyl)-4,7-dioxoheptanoate: Contains a nitro group instead of chlorine.
Uniqueness: Ethyl 7-(4-chlorophenyl)-4,7-dioxoheptanoate is unique due to the presence of the chlorophenyl group, which imparts specific electronic and steric properties. This uniqueness can influence the compound’s reactivity and interactions with biological targets, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C15H17ClO4 |
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Molecular Weight |
296.74 g/mol |
IUPAC Name |
ethyl 7-(4-chlorophenyl)-4,7-dioxoheptanoate |
InChI |
InChI=1S/C15H17ClO4/c1-2-20-15(19)10-8-13(17)7-9-14(18)11-3-5-12(16)6-4-11/h3-6H,2,7-10H2,1H3 |
InChI Key |
VBNALWRGMKDXOZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC(=O)CCC(=O)C1=CC=C(C=C1)Cl |
Origin of Product |
United States |
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